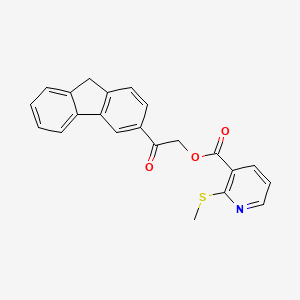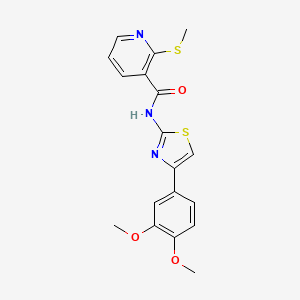![molecular formula C8H6BrClN2O3 B13349290 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo[1,2-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination and chlorination of imidazo[1,2-a]pyridine-2-carboxylic acid under controlled conditions. The reaction conditions often involve the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .
Applications De Recherche Scientifique
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-8-chloroimidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H6BrClN2O3 |
|---|---|
Poids moléculaire |
293.50 g/mol |
Nom IUPAC |
8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C8H4BrClN2O2.H2O/c9-5-1-4(10)2-12-3-6(8(13)14)11-7(5)12;/h1-3H,(H,13,14);1H2 |
Clé InChI |
ZROWNTVYDRILKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)Br.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)












![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
